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molecular formula C8H6Cl2INO B8630278 N-(2,4-dichloro-3-iodophenyl)acetamide

N-(2,4-dichloro-3-iodophenyl)acetamide

Cat. No. B8630278
M. Wt: 329.95 g/mol
InChI Key: IQALCAKUWJRPQX-UHFFFAOYSA-N
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Patent
US08362294B2

Procedure details

To a solution of N-(4-chloro-2-fluorophenyl)acetamide (30.0 g, 147 mmol) in THF (300 mL) at −70° C. is added dropwise (keeping the reaction temperature below −60° C.) n-BuLi (2.0 M in cyclohexane, 147 mL, 294 mmol). The reaction is stirred between −60 to −70° C. for 2 hours and 1,1,1-trifluoro-2-iodoethane (46.2 g, 220 mmol) is added dropwise at −70° C. The reaction mixture is stirred at this temperature for additional 1.5 hours before 3N HCl (108 mL) solution is added slowly. The mixture is allowed to warm up to room temperature and extracted with EtOAc (200 mL×3). The organic layers are combined washed with water, brine and then dried over MgSO4. The solvents are removed and the residue is stirred in ether and hexanes (1:2, 120 mL) for 1 hour. A solid precipitate is filtered to give N-(2,4-dichloro-3-iodophenyl)acetamide.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
46.2 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4](F)[CH:3]=1.[Li]CCCC.FC(F)(F)C[I:21].[ClH:24]>C1COCC1>[Cl:24][C:6]1[C:7]([I:21])=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[NH:8][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C)=O)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
147 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
46.2 g
Type
reactant
Smiles
FC(CI)(F)F
Step Four
Name
Quantity
108 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction is stirred between −60 to −70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below −60° C.
ADDITION
Type
ADDITION
Details
is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The organic layers are combined washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents are removed
STIRRING
Type
STIRRING
Details
the residue is stirred in ether
WAIT
Type
WAIT
Details
hexanes (1:2, 120 mL) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
A solid precipitate is filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1I)Cl)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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